An In-Depth Technical Guide to the Basic Properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester
An In-Depth Technical Guide to the Basic Properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a fused heterocyclic system of benzene and imidazole, is a privileged pharmacophore in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to adeptly interact with a multitude of biological targets, including enzymes and receptors.[3] This versatility has led to the development of numerous FDA-approved drugs containing this moiety, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[2]
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, the subject of this guide, serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the benzimidazole nucleus with a reactive ethyl acetate side chain at the C2 position, providing a versatile handle for chemical modification. Understanding the fundamental properties of this compound is therefore critical for researchers in drug discovery and synthetic organic chemistry aiming to leverage its potential in creating novel therapeutic agents.[4] This guide offers a comprehensive overview of its synthesis, physicochemical characteristics, spectral signature, reactivity, and biological context.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise structure and identifiers.
IUPAC Name: ethyl 2-(1H-benzimidazol-2-yl)acetate Synonyms: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS Number: 14741-71-0
The molecule consists of a benzimidazole ring system where the C2 carbon is linked to a methylene group, which is in turn connected to an ethyl ester functionality. The presence of the N-H proton on the imidazole ring allows for tautomerism and potential for N-alkylation reactions.
Caption: Chemical structure of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[5] |
| Molecular Weight | 204.22 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 14741-71-0 | PubChem[5] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
| Storage Temperature | Room Temperature (sealed, dry) | Sigma-Aldrich |
Synthesis Methodology
The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and direct route is the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7][8] For (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, this typically involves the reaction of o-phenylenediamine with a malonic acid derivative.
Causality in Synthesis Design: The choice of a malonic ester derivative (like diethyl malonate) as the C2-synthon is strategic. It provides the necessary two-carbon chain (acetic acid moiety) pre-functionalized as an ester. The reaction proceeds via an initial nucleophilic attack of one amino group onto an ester carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. Heating is required to drive the dehydration and cyclization steps.[9]
Caption: General workflow for the Phillips-Ladenburg synthesis of the target compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes a common and efficient method for preparing the title compound.
Objective: To synthesize (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester via the condensation of o-phenylenediamine and diethyl malonate.
Materials & Equipment:
-
o-Phenylenediamine (1.0 eq)
-
Diethyl malonate (1.5 eq)
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Round-bottom flask (appropriate size)
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Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
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Beaker, Buchner funnel, filter paper
-
Ethanol (for recrystallization)
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TLC plates (Silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and diethyl malonate (1.5 eq). The use of a slight excess of diethyl malonate helps to drive the reaction to completion.
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180-200°C. Maintain this temperature with stirring for 3-4 hours.[10] The reaction is typically performed neat (without solvent), as the excess diethyl malonate can act as the reaction medium.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.
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Work-up: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will often begin to solidify.
-
Isolation: Pour the cooled reaction mixture into a beaker of cold water or ice to precipitate the crude product. Stir vigorously to break up any clumps.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual starting materials or byproducts.
-
Purification: The most common method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to yield the final product.
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Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Spectroscopic Characterization
Spectroscopic analysis is crucial for verifying the structure of the synthesized compound. The following data are predicted based on the known structure and typical chemical shifts for benzimidazole and ethyl ester moieties.[11]
| Spectroscopic Data | Predicted Chemical Shifts / Features |
| ¹H NMR (DMSO-d₆) | δ ~12.4 (s, 1H, NH ), δ 7.5-7.6 (m, 2H, Ar-H ), δ 7.1-7.2 (m, 2H, Ar-H ), δ 4.15 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃), δ 3.9 (s, 2H, -CH₂ -CO), δ 1.2 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ ) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), δ ~151 (N-C -N), δ ~140 (Ar-C ), δ ~122 (Ar-C H), δ ~115 (Ar-C H), δ ~61 (-O-C H₂-), δ ~35 (-C H₂-CO), δ ~14 (-C H₃) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch) |
| Mass Spec (ESI-MS) | m/z 205.097 [M+H]⁺, 227.079 [M+Na]⁺ |
Rationale for Spectral Assignments:
-
¹H NMR: The N-H proton is typically broad and downfield. The aromatic protons on the benzene ring appear as two multiplets due to symmetry. The ethyl group shows a characteristic quartet and triplet pattern. The methylene bridge (-CH₂-) between the ring and the ester carbonyl appears as a singlet.
-
¹³C NMR: The ester carbonyl carbon is the most downfield signal. The C2 carbon of the imidazole ring (N-C-N) is also significantly downfield. Other aromatic, methylene, and methyl carbons appear in their expected regions.
-
FT-IR: The key functional groups—N-H, C=O (ester), and aromatic C=C/C=N bonds—give rise to strong, characteristic absorption bands.
Reactivity and Applications in Drug Development
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a versatile intermediate due to its multiple reactive sites.[4][12]
Caption: Key reaction pathways for derivatizing the title compound.
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Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, (1H-Benzoimidazol-2-yl)acetic acid.[12] This acid is a common precursor for forming amide bonds with various amines, a key reaction in building drug candidates.
-
Aminolysis/Amide Formation: Direct reaction with amines can convert the ester into various amides. This is a fundamental strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester to the corresponding acetohydrazide.[13] This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.
-
N-Alkylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a base, allowing for alkylation at the N1 position. This modification is frequently used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of benzimidazole-based drugs.[14]
These derivatization pathways have been used to synthesize compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][15][16] The benzimidazole-2-acetic acid scaffold is a well-established starting point for inhibitors of various enzymes and protein-protein interactions.[4]
Safety and Handling
Based on aggregated GHS data, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester should be handled with appropriate care.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
-
References
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American Chemical Society. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
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ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Available from: [Link]
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PubChem. (n.d.). ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]
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